molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No. B1584226
CAS RN: 2373-76-4
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylcinnamic Acid has been studied in various contexts. For instance, a convenient peptide method, TBTU (O-(benzotriazole-1-yl)-N,N,N0,N0-tetramethyluronium tetrafluoroborate), was used for the synthesis of the amide (E)-N-(2-methylcinnamoyl)-amantadine derived from amantadine and 2-methylcinnamic acid . Another study reported the hydrogenation of 2-methylcinnamic acid using Walphos ligands and their biferrocene analogs .


Molecular Structure Analysis

2-Methylcinnamic Acid contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

2-Methylcinnamic Acid has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus . The hydrogenation of 2-methylcinnamic acid using Walphos ligands and their biferrocene analogs has been studied .


Physical And Chemical Properties Analysis

2-Methylcinnamic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 293.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.3±3.0 kJ/mol, a flash point of 199.4±9.6 °C, and an index of refraction of 1.603 . Its molar refractivity is 48.5±0.3 cm3 .

Scientific Research Applications

Pharmacology: Antimicrobial and Anticancer Properties

2-Methylcinnamic Acid has been studied for its biological efficacy, particularly in the treatment of various diseases. Derivatives of cinnamic acid, including 2-Methylcinnamic Acid, have shown potential in treating cancer and bacterial infections. They have been found to exhibit antimicrobial properties against strains like S. aureus and display anticancer activity . Additionally, some derivatives have shown potent anti-TB activity and significant antimalarial effects .

Neuroprotective Effects

In the field of neurology, 2-Methylcinnamic Acid derivatives have been synthesized and evaluated for their neuroprotective effects. Specifically, they have been tested in models of Parkinson’s Disease, where they showed promise as safe compounds with potential antiparkinsonian activity .

Organic Synthesis

2-Methylcinnamic Acid serves as a starting reagent in the synthesis of complex molecules. It has been used in the total synthesis of cytotoxic alkaloids like 22-hydroxyacuminatine and for preparing certain salts that are crucial intermediates in organic synthesis .

Material Science

In material science, 2-Methylcinnamic Acid exhibits strong anti-fungal activity, which can be beneficial in developing protective coatings and treatments for materials prone to fungal degradation . Its derivatives have been used in studies involving hydrogenation processes using specialized ligands .

Cosmetic Formulations

While direct references to the use of 2-Methylcinnamic Acid in cosmetic formulations are limited, cinnamic acid derivatives are commonly used in the industry. They work by promoting skin cell renewal and can be found in products aimed at reducing pigmentation and improving skin brightness .

Food Industry Applications

2-Methylcinnamic Acid’s role in the food industry is not explicitly documented, but cinnamic acid derivatives are generally recognized as safe and are used as flavoring agents or preservatives. They contribute to the aroma and preservation of food products .

Environmental Applications

The environmental applications of 2-Methylcinnamic Acid include its anti-fungal properties, which can be leveraged in protecting environments or materials from fungal infestations. Additionally, its role in the synthesis of environmentally friendly compounds is of interest in green chemistry initiatives .

Safety And Hazards

2-Methylcinnamic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901046
Record name NoName_96
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcinnamic Acid

CAS RN

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name o-Methylcinnamic acid
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Record name o-methylcinnamic acid
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Synthesis routes and methods I

Procedure details

292 g (1.08 moles) of ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate were added dropwise to 4.85 moles of 25% strength aqueous NaOH solution in the course of 1 hour. The refluxed mixture was then stirred for a further 6 hours. The reaction solution was reacted twice by shaking with toluene and then acidified with semiconcentrated hydrochloric acid, and the precipitate which had separated out was filtered off under suction. It was rinsed with water and toluene and dried in a drying oven. 157 g (90% of the theoretical yield) of o-methylcinnamic acid of melting point 176° to 177° C. were obtained.
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
Quantity
292 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of o-methylbenzaldehyde (50 g, 417 mmol) in pyridine (2 equiv, 65 mL) was added malonic acid (86.6 g, 834 mmol) and the mixture was refluxed for 4-5 h. The reaction mixture was then poured into ice-water followed by 1N HCl. The white solid precipitated out was filtered, washed with water and concentrated under high vacuum for 3-4 h to get the desired product (57 g, 87%).
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50 g
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65 mL
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86.6 g
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ice water
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-methylcinnamic acid behave in asymmetric hydrogenation reactions?

A: 2-Methylcinnamic acid acts as a prochiral substrate in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes. [, ] Studies have shown that the choice of chiral ligand significantly influences the enantioselectivity of the reaction. For instance, the use of Ru(OCOCH3)2[(S)-H8-BINAP] catalyst resulted in significantly higher enantiomeric excess (ee) of the hydrogenated product compared to Ru(OCOCH3)2[(R)-BINAP]. [] This highlights the importance of ligand design and optimization for achieving high enantioselectivity in asymmetric hydrogenation reactions involving 2-methylcinnamic acid.

Q2: Can the structure of 2-methylcinnamic acid be modified to enhance its biological activity?

A: Yes, structural modifications of 2-methylcinnamic acid can significantly impact its biological activity. A study investigating the cytotoxic effects of Zanthoxylum schinifolium extracts identified 2-methylcinnamic acid as one of the components in the methylene chloride extract. [] This extract exhibited significant pro-apoptotic effects on human leukemia Jurkat T cells, but the specific contribution of 2-methylcinnamic acid to this activity requires further investigation. Modifying the substituents on the aromatic ring or the carboxylic acid moiety could potentially enhance its cytotoxic activity or modulate its interactions with specific biological targets.

Q3: How do substituents on the aromatic ring of cinnamic acid derivatives affect their reactivity with samarium diiodide (SmI2)?

A: Studies on the reduction of cinnamic acid derivatives by SmI2 reveal a significant influence of substituents on the reaction rate. [] Electron-donating groups, like methoxy or methyl groups, on the aromatic ring increase the electron density of the double bond, making it more susceptible to reduction by SmI2. Conversely, electron-withdrawing groups, such as chlorine, decrease the electron density and hinder the reduction process. This understanding of substituent effects is crucial for predicting the reactivity of cinnamic acid derivatives in various chemical transformations.

Q4: Can 2-methylcinnamic acid be used to synthesize other valuable compounds?

A: Yes, 2-methylcinnamic acid serves as a versatile building block for synthesizing various compounds. For example, it can be converted into labeled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as potential antitumor agents. [] Additionally, it can be used to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound showing promising α-glucosidase inhibition activity. [] These examples highlight the synthetic utility of 2-methylcinnamic acid in medicinal chemistry and drug discovery.

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